2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) was achieved through a solution synthesis method, which may offer insights into the synthesis of 2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid . Additionally, the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid through the reaction of 2-hydroxypyridine and chloroacetic acid in a basic aqueous solution could provide a potential pathway for synthesizing the trifluorophenyl variant .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, vibrational spectroscopic studies using FT-IR and FT-Raman, as well as NMR spectroscopy, have been employed to investigate the structure of (2,4,5-Trichlorophenoxy) Acetic acid . X-ray diffraction techniques have been used to determine the crystal structures of compounds such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole . These methods could be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of structurally similar compounds has been explored in various studies. For example, the reactivity of the carbonyl group in cyclopentathiophenacetic acid derivatives was investigated, which could shed light on the reactivity of the keto group in this compound . Additionally, the synthesis of triorganotin(IV) complexes with 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid suggests potential coordination chemistry that could be relevant .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including their electronic and optical properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies . The crystal structures of perfluorophenoxyacetic acid and its complexes with silver(I) and mercury(I) provide information on the potential coordination behavior and solid-state structures that could be expected for this compound .
Case Studies
While no direct case studies on this compound were provided, the antimicrobial activity of novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives and the structural studies of (2-Oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic Acids could serve as relevant case studies for understanding the potential applications and behavior of this compound in biological systems and its structural characteristics.
Scientific Research Applications
Catalytic Applications
One study demonstrated the use of oxorhenium(V) complexes in the catalytic carboxylation of ethane, utilizing 2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid in the process. This method offers a remarkable yield under relatively mild conditions, highlighting its potential over traditional industrial processes for producing propionic and acetic acids (Kirillov et al., 2005).
Adsorption Studies
Another research area involves the adsorption thermodynamics of related compounds on specific substrates for environmental applications. For instance, the study on the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate highlights its effectiveness in removing pesticides from aqueous solutions (Khan & Akhtar, 2011).
Synthesis of Derivatives
The compound also finds applications in the synthesis of various derivatives with potential biological activity. For example, the synthesis of amino acid derivatives from [2,2-Bis(trifluoromethyl)-5-oxo-1,3-oxazolidin-4-yl]acetic acid chloride demonstrates its versatility as an intermediate in creating natural and non-natural α-amino acids and their derivatives, which could have implications in drug development and other fields (Burger et al., 1992).
Advanced Oxidative Processes
Further, its role in advanced oxidative processes for wastewater treatment is explored through the decomposition mechanisms of related compounds like Peracetic acid. This work provides insight into predicting the stability and products of decomposition, which is crucial for environmental remediation efforts (da Silva et al., 2019).
Safety and Hazards
The safety information for 2-Oxo-2-(2,3,4-trifluorophenyl)acetic acid indicates that it is classified as a danger according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .
properties
IUPAC Name |
2-oxo-2-(2,3,4-trifluorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3O3/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRKDZQCZWHHJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C(=O)O)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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